5,6-dehydroarachidonic acid

Catalog No.
S621759
CAS No.
58688-54-3
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dehydroarachidonic acid

CAS Number

58688-54-3

Product Name

5,6-dehydroarachidonic acid

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-

InChI Key

GIOQWSLKUVKKAO-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O

Synonyms

eicosa-8,11,14-trien-5-ynoic acid, eicosa-cis-8,11,14-trien-5-ynoic acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O

5,6-dehydroarachidonic acid is a structural analog of arachidonic acid characterized by the presence of an acetylene group at the 5,6 position. Its molecular formula is C20H30O2C_{20}H_{30}O_{2}, and it has a molecular weight of approximately 302.5 g/mol. This compound is notable for its unique structural modifications, which influence its biochemical properties and interactions within biological systems.

  • Metabolism and Enzymatic Pathways

    Studies suggest Eicosa-8,11,14-trien-5-ynoic acid might be a product formed during the metabolism of arachidonic acid, a more common fatty acid with various biological functions. Research using enzymes has shown that specific enzymes can convert arachidonic acid to this trienoic acid, suggesting a potential role in cellular signaling pathways [].

  • Anti-inflammatory Properties

    Some studies have investigated the anti-inflammatory properties of Eicosa-8,11,14-trien-5-ynoic acid. In vitro (laboratory) experiments suggest it may have inhibitory effects on certain enzymes involved in the inflammatory response []. However, further research is needed to confirm these findings and understand the mechanisms behind this potential effect.

Important to Note:

  • Current research on Eicosa-8,11,14-trien-5-ynoic acid is limited, and more studies are needed to fully understand its biological functions and potential applications.
  • Most available information comes from laboratory studies, and the effects observed in these settings may not translate directly to living organisms.
That introduce the acetylene group at the 5,6 position. Specific synthetic routes may involve:

  • Alkyne formation: Utilizing reagents that facilitate the introduction of triple bonds.
  • Oxidative processes: Employing catalytic systems to achieve desired transformations without extensive side reactions.

These methods allow for the generation of high-purity 5,6-dehydroarachidonic acid suitable for research and application.

5,6-dehydroarachidonic acid exhibits significant biological activity, particularly as an inhibitor of the enzyme lipoxygenase. This inhibition has been observed in rat basophilic leukemia cells, indicating its potential role in modulating inflammatory responses . Additionally, its metabolites may have implications in various signaling pathways due to their stability and resistance to hydrolysis and conjugation with glutathione .

5,6-dehydroarachidonic acid has several applications in biochemical research and pharmaceutical development:

  • Inflammation Studies: Its role as a lipoxygenase inhibitor makes it valuable for investigating inflammatory processes.
  • Metabolic Pathway Analysis: Understanding its metabolism can provide insights into fatty acid biochemistry and related disorders.
  • Drug Development: Given its unique properties, it may serve as a lead compound for developing new anti-inflammatory drugs.

Research on 5,6-dehydroarachidonic acid has highlighted its interactions with various biological molecules. Notably, it competes with other fatty acids for metabolic pathways involving cytochrome P450 enzymes. This interaction can lead to different biological outcomes compared to its cis counterparts . Additionally, studies have indicated that its metabolites may engage with cellular signaling pathways differently than those derived from arachidonic acid.

Several compounds share structural similarities with 5,6-dehydroarachidonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Arachidonic AcidFour double bondsPrecursor to eicosanoids; widely studied
5-Hydroxy-6-trans-eicosatetraenoic AcidContains hydroxyl group at C5More stable than 5,6-dehydroarachidonic acid
Eicosapentaenoic AcidFive double bondsOmega-3 fatty acid; anti-inflammatory properties
Docosahexaenoic AcidSix double bondsOmega-3 fatty acid; crucial for neural function

Uniqueness

5,6-dehydroarachidonic acid's uniqueness lies in its acetylene modification at the 5,6 position, which significantly alters its biological activity and metabolic pathways compared to other similar compounds. This modification enhances its stability and affects how it interacts with enzymes involved in lipid metabolism.

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

Wikipedia

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1.Kohyama, N.,Nagata, T.,Fujimoto, S., et al. Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives. Bioscience, Biotechnology, and Biochemistry 61, 347-350 (1997).

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